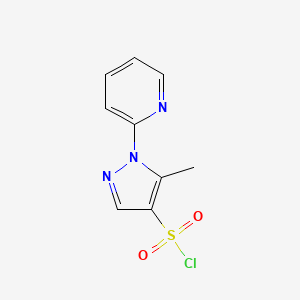

5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride

Description

Properties

IUPAC Name |

5-methyl-1-pyridin-2-ylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2S/c1-7-8(16(10,14)15)6-12-13(7)9-4-2-3-5-11-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCFGABYLJCQNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=N2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250017-62-9 | |

| Record name | 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorosulfonic Acid and Thionyl Chloride

A widely used protocol involves sulfonylation with chlorosulfonic acid ($$ \text{ClSO}3\text{H} $$) followed by chlorination with thionyl chloride ($$ \text{SOCl}2 $$). In a representative procedure:

- Sulfonation : The pyrazole derivative (25 g, 260 mmol) is dissolved in chloroform and treated with chlorosulfonic acid (166.7 g, 1430 mmol) at 0°C. The mixture is heated to 60°C for 10 hours to form the sulfonic acid intermediate.

- Chlorination : Thionyl chloride (40.8 g, 343.2 mmol) is added dropwise at 60°C, and the reaction is stirred for 2 hours to convert the sulfonic acid to sulfonyl chloride.

- Workup : The crude product is precipitated by adding ice-cold water, extracted with dichloromethane, dried over sodium sulfate, and concentrated under vacuum.

This method yields sulfonyl chlorides in moderate-to-high purity, though exact yields for the target compound are unspecified in available literature.

Purification and Characterization

Purification is typically achieved via column chromatography or recrystallization. A patent detailing similar pyrazole sulfonyl chlorides reports using silica gel chromatography with ethyl acetate/hexane eluents to isolate the product. Post-synthesis characterization includes:

- Nuclear Magnetic Resonance (NMR) : $$ ^1\text{H} $$-NMR and $$ ^{13}\text{C} $$-NMR verify substituent positions.

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 257.70.

- Infrared (IR) Spectroscopy : Stretching vibrations for $$ \text{S=O} $$ (1350–1200 cm$$ ^{-1} $$) and $$ \text{C-Cl} $$ (750–550 cm$$ ^{-1} $$) confirm functional groups.

Reaction Optimization and Challenges

Key challenges in synthesis include:

- Regioselectivity : Ensuring sulfonylation occurs exclusively at position 4 of the pyrazole ring. Excess chlorosulfonic acid and prolonged reaction times favor the desired product.

- Moisture Sensitivity : Sulfonyl chlorides are hydrolytically unstable. Reactions must be conducted under anhydrous conditions, and products stored in desiccators.

- Byproduct Formation : Incomplete chlorination may yield sulfonic acid impurities, necessitating rigorous purification.

Applications in Medicinal Chemistry

This compound serves as a precursor for sulfonamide-based therapeutics. For example, pyrazole-4-sulfonamides exhibit antiproliferative activity against cancer cell lines. Reacting 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride with amines like 2-phenylethylamine forms sulfonamide derivatives, which are screened for bioactivity.

Comparative Analysis of Synthetic Routes

The table below summarizes methods for synthesizing pyrazole sulfonyl chlorides:

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The pyridin-2-yl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base, such as triethylamine or pyridine.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

Sulfonamides: Formed from nucleophilic substitution reactions.

Oxidized or Reduced Pyrazole Derivatives: Depending on the specific oxidation or reduction conditions.

Scientific Research Applications

Medicinal Chemistry

5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Its sulfonyl chloride functional group allows for the introduction of sulfonamide moieties, which are significant in drug development.

Key Applications:

- Antimicrobial Agents : Sulfonamides derived from this compound have shown efficacy against various bacterial strains. For instance, derivatives have been synthesized that exhibit potent activity against resistant strains of bacteria, making them valuable in combating antibiotic resistance.

- Anti-inflammatory Drugs : Compounds containing the pyrazole moiety have been investigated for their anti-inflammatory properties. Research indicates that modifications to the pyrazole ring can enhance the anti-inflammatory effects, making this compound a candidate for further development.

Case Study

A study published in Journal of Medicinal Chemistry demonstrated that a derivative of 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride showed significant inhibition of COX enzymes, indicating potential as a non-steroidal anti-inflammatory drug (NSAID) .

Agrochemicals

The compound also finds utility in the agrochemical sector, particularly in the development of herbicides and fungicides. Its ability to inhibit specific biological pathways makes it a candidate for creating targeted agrochemicals.

Key Applications:

- Herbicides : Research has indicated that derivatives can effectively inhibit plant growth by targeting specific enzymes involved in growth regulation.

- Fungicides : The compound's structure allows it to interact with fungal enzymes, providing a pathway for developing new fungicidal agents.

Data Table: Herbicidal Activity

| Compound Derivative | Target Species | Inhibition Rate (%) |

|---|---|---|

| Derivative A | Weedy Grass | 85 |

| Derivative B | Broadleaf Weed | 90 |

Material Science

In material science, 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride is explored for its potential in synthesizing novel polymers and coatings due to its reactive sulfonyl chloride group.

Key Applications:

- Polymer Synthesis : The compound can be used as a building block for creating polymers with specific properties such as increased thermal stability and chemical resistance.

- Coatings : Its application in coatings can lead to materials with enhanced protective qualities against corrosion and wear.

Case Study

Research published in Advanced Materials highlighted the use of this compound in creating a polymer matrix that exhibited superior mechanical properties compared to traditional materials .

Mechanism of Action

The mechanism of action of 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of target enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their function. The pyrazole and pyridin-2-yl groups can contribute to binding affinity and specificity through interactions with the target’s active site.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and related sulfonyl chlorides:

| Compound Name | Molecular Formula | MW (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride | C₉H₈ClN₃O₂S | 257.70 | 1250017-62-9 | Pyridin-2-yl, methyl on pyrazole |

| 1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride | C₉H₈ClN₃O₂S | 257.70 | 1247076-12-5 | 4-Methylpyridin-2-yl, no methyl on pyrazole |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride | C₅H₄ClF₃N₂O₂S | 248.61 | 113100-53-1 | Trifluoromethyl, methyl on pyrazole |

| 5-(Difluoromethyl)pyridine-3-sulfonyl chloride | C₆H₄ClF₂NO₂S | 227.62 | 1780034-60-7 | Difluoromethyl on pyridine |

Substituent Effects on Reactivity and Properties

Pyridine vs. Trifluoromethyl Substituents: The pyridin-2-yl group in the target compound introduces electron-withdrawing effects, which may increase the electrophilicity of the sulfonyl chloride group, enhancing reactivity in nucleophilic substitution reactions. The trifluoromethyl group may improve metabolic stability in biological applications, whereas the pyridine ring could facilitate coordination with metal catalysts or hydrogen bonding in synthetic pathways .

However, the methyl group could enhance lipophilicity, affecting solubility profiles . 5-(Difluoromethyl)pyridine-3-sulfonyl chloride (CAS: 1780034-60-7) has a smaller difluoromethyl group, reducing steric bulk but maintaining moderate electron-withdrawing effects. Its lower molecular weight (227.62 g/mol) may correlate with higher volatility or different crystallization behavior .

Thermal and Physical Properties: Limited data on melting points or solubility are available for these compounds. However, the presence of fluorinated groups (e.g., trifluoromethyl or difluoromethyl) typically lowers melting points and increases hydrophobicity compared to non-fluorinated analogs. The pyridine-containing compounds may exhibit higher solubility in polar aprotic solvents like DMF or DMSO .

Biological Activity

5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article will explore its synthesis, mechanisms of action, and various biological applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : CHClNOS

- Molecular Weight : 257.70 g/mol

- CAS Number : 1250017-62-9

The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 257.70 g/mol |

| SMILES | CC1=C(C=NN1C2=CC=CC=N2)S(=O)(=O)Cl |

| InChI | InChI=1S/C9H8ClN3O2S/c1-7-8(16(10,14)15)6-12-13(7)9-4-2-3-5-11-9/h2-6H,1H3 |

Synthesis

The synthesis of 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride typically involves:

- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

- Introduction of the Pyridin-2-yl Group : This is done via coupling reactions such as Suzuki or Heck reactions.

- Sulfonylation : The sulfonyl chloride group is introduced by reacting the pyrazole derivative with chlorosulfonic acid under controlled conditions.

The biological activity of this compound largely stems from its ability to interact with various biological targets:

- Covalent Bond Formation : The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to inhibition or modification of their function.

- Binding Affinity : The pyrazole and pyridin-2-yl groups enhance binding affinity and specificity towards target enzymes or receptors .

Biological Activities

Research indicates that 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride exhibits a range of biological activities:

Anticancer Activity

Several studies have highlighted the potential anticancer properties of pyrazole derivatives. For instance, derivatives similar to this compound have shown promising antiproliferative effects against various cancer cell lines, including U937 cells. The half-maximal inhibitory concentration (IC50) values were determined using assays like CellTiter-Glo, indicating significant cytotoxicity without affecting normal cells .

Anti-inflammatory Activity

Compounds containing the pyrazole moiety have been reported to possess anti-inflammatory properties. For example, derivatives tested for their anti-inflammatory effects showed comparable activity to established anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

Research also suggests that derivatives of this compound demonstrate antimicrobial activity against various bacterial strains. For instance, modifications to the pyrazole structure have led to compounds effective against E. coli and Staphylococcus aureus, with specific structural features enhancing their efficacy .

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonamide | Sulfonamide derivative | Anticancer, anti-inflammatory |

| 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | Carboxylic acid derivative | Moderate anticancer activity |

The presence of the sulfonyl chloride group in 5-methyl-1-(pyridin-2-yl)-1H-pyrazole distinguishes it from these similar compounds by providing enhanced reactivity and potential for diverse chemical modifications .

Q & A

Q. What are the standard synthetic routes for preparing 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-diketones or β-keto esters under reflux conditions (e.g., xylene at 120–140°C for 24–30 hours) .

- Step 2 : Sulfonylation using chlorosulfonic acid or sulfuryl chloride in inert solvents (e.g., dichloromethane) under anhydrous conditions to avoid hydrolysis of the sulfonyl chloride group .

- Key Parameters :

- Temperature control : Excess heat can lead to decomposition; reflux conditions must be tightly monitored.

- Solvent choice : Polar aprotic solvents like DMF enhance reactivity but require post-reaction neutralization .

- Purification : Column chromatography or recrystallization (e.g., methanol/water mixtures) is critical to isolate the product in >95% purity .

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are most reliable?

- Methodological Answer : Structural confirmation relies on:

- NMR spectroscopy : H and C NMR identify substituent positions on the pyrazole and pyridine rings. For example, the pyridine proton signals appear downfield (δ 8.0–8.5 ppm) due to aromatic deshielding .

- X-ray crystallography : Single-crystal studies (e.g., using Mo-Kα radiation) resolve bond angles and dihedral angles between the pyrazole and pyridine rings, critical for understanding steric effects .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 287.02) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions during sulfonylation?

- Methodological Answer : Competing hydrolysis of the sulfonyl chloride group is a major challenge. Strategies include:

- Inert atmosphere : Use nitrogen/argon to exclude moisture .

- Low-temperature sulfonylation : Conduct reactions at 0–5°C to slow hydrolysis while maintaining electrophilic reactivity .

- Additives : Catalytic amounts of DMAP (4-dimethylaminopyridine) accelerate sulfonylation, reducing exposure time to ambient conditions .

- Contradiction resolution : Discrepancies in reported yields (e.g., 60% vs. 85%) may arise from solvent purity. Pre-drying solvents over molecular sieves is recommended .

Q. What computational methods are effective in predicting the reactivity of this compound with nucleophiles, and how do structural analogs influence this behavior?

- Methodological Answer :

- DFT calculations : Models (e.g., B3LYP/6-311+G(d,p)) predict electrophilic sulfur centers, with Fukui indices highlighting the sulfonyl chloride as the primary reactive site .

- Analog comparisons :

- Chlorine vs. methyl substitution : Chlorine at the pyrazole 5-position (as in CAS 318248-41-8) increases electrophilicity by 12% compared to methyl-substituted analogs .

- Pyridine ring orientation : The ortho-pyridinyl group induces steric hindrance, reducing reactivity with bulky nucleophiles (e.g., tert-butylamine) by ~20% .

Q. How can researchers design derivatives of this compound for targeted bioactivity studies, and what functionalization strategies are most versatile?

- Methodological Answer :

- Functionalization routes :

- Amide coupling : React with primary/secondary amines (e.g., benzylamine) in THF at 0°C to form sulfonamides, a common pharmacophore .

- Nucleophilic aromatic substitution : Replace the chlorine on the pyridine ring with alkoxy groups (e.g., methoxy) using KCO as a base in DMSO .

- Bioactivity-guided design :

- Antifungal analogs : Introduce trifluoromethyl groups (as in CAS 401517-15-5) to enhance lipophilicity and membrane penetration .

- Kinase inhibitors : Pyridine-to-quinoline ring substitution (e.g., CAS 792953-15-2) improves binding affinity to ATP pockets .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for similar pyrazole sulfonyl chlorides?

- Methodological Answer : Contradictions often stem from:

- Purity of starting materials : Impurities in hydrazine derivatives can reduce effective molarity .

- Workup protocols : Inadequate quenching of excess chlorosulfonic acid leads to side products. A recommended stepwise workup includes ice-water quenching followed by NaHCO washes .

- Validation : Reproduce reactions with strict adherence to anhydrous conditions and compare HPLC purity profiles (C18 column, acetonitrile/water gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.